Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone (ZVAD-FMK) is a synthetic peptide classified as a pan-caspase inhibitor. [] Its primary role in scientific research is to inhibit the activity of caspases, a family of proteases involved in apoptosis, inflammation, and other cellular processes. [, , , , , , , , , , , , , , , , , , ] By blocking caspase activity, ZVAD-FMK allows researchers to investigate the role of these enzymes in various biological processes and to assess the potential of caspase inhibition as a therapeutic strategy. [, , , , , , , , , , , , , , , , , ]
Z-Val-Ala-Asp(OMe)-fluoromethylketone, commonly known as Z-VAD(OMe)-FMK, is a potent and irreversible pan-caspase inhibitor. This compound has garnered significant attention in the field of apoptosis research due to its ability to inhibit multiple caspases, which are cysteine proteases that play essential roles in programmed cell death. Z-VAD(OMe)-FMK is particularly noted for its effectiveness in inhibiting caspases 1, 3, 4, and 7, making it a valuable tool for studying apoptotic pathways and therapeutic interventions in various diseases, including cancer and neurodegenerative disorders .
Z-VAD(OMe)-FMK can be synthesized through various chemical methods or purchased from commercial suppliers. It is derived from the amino acid sequence Val-Ala-Asp, modified with a fluoromethyl ketone moiety. The compound is available from multiple vendors, including BPS Bioscience and MedchemExpress, ensuring accessibility for research purposes .
Z-VAD(OMe)-FMK falls under the category of synthetic inhibitors and is classified as a caspase inhibitor. Its structure incorporates a benzyloxycarbonyl group, which enhances cell permeability and specificity towards caspases. This classification allows researchers to utilize Z-VAD(OMe)-FMK in various experimental settings to explore caspase-related mechanisms in apoptosis .
The synthesis of Z-VAD(OMe)-FMK typically involves solid-phase peptide synthesis (SPPS) techniques. An improved method has been reported that utilizes Fmoc (9-fluorenylmethoxycarbonyl) protection strategies to facilitate the assembly of the peptide backbone while incorporating the fluoromethyl ketone functionality at a later stage .
Z-VAD(OMe)-FMK has a complex molecular structure characterized by its specific amino acid sequence and functional groups. Its chemical formula is , with a molecular weight of approximately 467.5 Da. The structure includes:
The structural representation can be depicted as follows:
Z-VAD(OMe)-FMK primarily acts through irreversible binding to caspases, leading to their inactivation. The reaction involves:
The kinetics of inhibition can vary based on the concentration of Z-VAD(OMe)-FMK and the specific caspase involved. Studies have shown that it effectively inhibits caspases under various conditions, contributing to its utility in experimental settings .
The mechanism by which Z-VAD(OMe)-FMK exerts its effects involves:
Experimental data indicate that Z-VAD(OMe)-FMK can significantly reduce apoptotic cell death in various cell types when exposed to pro-apoptotic signals such as staurosporine or cycloheximide .
Z-VAD(OMe)-FMK has several scientific uses:
Z-VAD-FMK (benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a tripeptide inhibitor featuring a fluoromethyl ketone (FMK) warhead. Its irreversible inhibition mechanism involves covalent modification of the catalytic cysteine residue within the caspase active site. The inhibitor’s valine-alanine-aspartate (VAD) sequence mimics caspase cleavage motifs, enabling competitive substrate recognition. Upon binding, the FMK group forms a thioether bond with cysteine, permanently inactivating the enzyme [1] [6] [9].
This compound exhibits broad-spectrum activity against inflammatory caspases (caspase-1, -4, -5, -11) and apoptotic caspases (caspase-3, -6, -7, -8, -9, -10), with notable inefficacy against caspase-2 [1] [6]. Binding kinetics studies reveal rapid engagement, with inhibition persisting even after cellular internalization. The methyl ester modification (-OMe) enhances cell permeability while maintaining inhibitory specificity [4] [9].
Table 1: Caspase Inhibition Profile of Z-VAD-FMK
Caspase Type | Specific Isoforms Targeted | Inhibition Efficacy |
---|---|---|
Inflammatory | Caspase-1, -4, -5, -11 | Potent (IC₅₀ < 20 µM) |
Apoptotic | Caspase-3, -6, -7, -8, -9, -10 | Potent (IC₅₀ < 20 µM) |
Apoptotic | Caspase-2 | Ineffective |
In Fas-mediated apoptosis, Z-VAD-FMK demonstrates context-dependent effects. In Jurkat T-cells, it blocks Fas ligand (FasL)-induced apoptosis by inhibiting caspase-8 processing and subsequent activation of executioner caspases (caspase-3, -7). This prevents hallmark apoptotic events like PARP cleavage and DNA fragmentation [2] [7].
Notably, Z-VAD-FMK does not impair early T-cell activation markers (CD69) but suppresses proliferation and IL-2 receptor α-chain (CD25) expression. This suggests a non-apoptotic role in modulating T-cell signaling independent of caspase inhibition [2]. In FADD-deficient Jurkat cells, Z-VAD-FMK fails to inhibit Fas-mediated death, confirming the dependency on intact death-inducing signaling complex (DISC) assembly [7].
Table 2: Molecular Events in Fas Signaling Modulated by Z-VAD-FMK in Jurkat T-Cells
Molecular Event | Effect of Z-VAD-FMK | Functional Consequence |
---|---|---|
Caspase-8 activation | Complete inhibition | Abrogated extrinsic apoptosis |
Caspase-3/7 processing | Complete inhibition | Suppressed PARP cleavage |
CD25 (IL-2Rα) expression | Significant reduction | Impaired T-cell proliferation |
CD69 expression | No effect | Preserved early T-cell activation |
Despite its designation as a caspase inhibitor, Z-VAD-FMK exhibits significant off-target effects:
These off-target activities complicate experimental interpretations. For instance, in cisplatin nephrotoxicity models, Z-VAD-FMK exacerbates renal dysfunction by blocking lysosomal cathepsin B and calpain activities, thereby impairing autophagy-dependent tissue repair [3].
Table 3: Non-Caspase Targets of Z-VAD-FMK
Target Enzyme | Biological Function | Consequence of Inhibition | Experimental Evidence |
---|---|---|---|
Cathepsin B | Lysosomal proteolysis | Impaired autophagic flux; increased p62 accumulation | Cisplatin-induced kidney injury models [3] |
Picornaviral 2A protease | Viral polyprotein processing | Reduced viral replication | Enterovirus-infected cell studies [2] |
UCHL1 | Ubiquitin recycling | Altered ubiquitin-dependent signaling | HA-UbVME binding assays [4] |
Z-VAD-FMK’s impact on viral infections hinges on delayed apoptosis:
The temporal delay in cell death provides a window for amplified viral genome replication and virion assembly, making Z-VAD-FMK a tool to dissect virus-host dynamics.
Table 4: Temporal Effects of Z-VAD-FMK in Viral Infection Models
Viral Pathogen | Cell Type | Effect on Apoptosis | Impact on Viral Replication |
---|---|---|---|
Drosophila C virus (DCV) | S2 insect cells | Delayed by >24 hours | 3–5-fold increase in yield [4] |
Enteroviruses | HeLa cells | Suppressed caspase activation | Reduced viral polyprotein processing [2] |
Coxsackievirus B3 | Cardiomyocytes | Onset delayed by 12–18h | Increased virion production [6] |
Concluding Remarks
Z-VAD-FMK remains indispensable for probing caspase-dependent pathways but requires cautious application due to its off-target effects. Its irreversible inhibition profile enables sustained caspase suppression, while its cross-reactivity with cathepsin B and viral proteases reveals broader roles in cell death and infection biology. Future studies should employ complementary inhibitors (e.g., specific cathepsin inhibitors) to disentangle caspase-specific phenotypes from confounding effects.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: